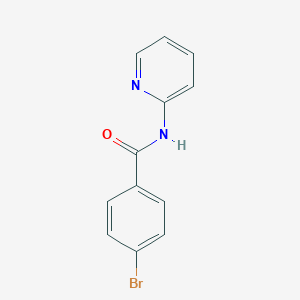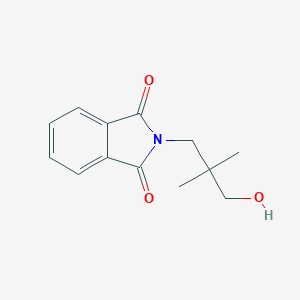
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 125404-24-2 and a molecular weight of 233.27 . Its IUPAC name is 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the retrieved information.
Scientific Research Applications
Comprehensive Analysis of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione Applications
Medicine Anticancer Activity: Isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects against blood cancer cell lines, such as K562 and Raji cells. Studies have shown that these compounds can significantly reduce cell viability, indicating potential as anticancer agents .
Medicine Antipsychotic Potential: Research suggests that isoindoline derivatives may modulate dopamine receptor D3, indicating potential applications as antipsychotic agents. Additionally, they have shown the ability to inhibit β-amyloid protein aggregation, which could be beneficial in treating Alzheimer’s disease .
Chemistry Synthesis and Reactivity: Isoindoline-1,3-dione derivatives are used in the synthesis of new molecules due to their reactivity. They serve as catalysts and intermediates in various chemical reactions, contributing to the development of novel compounds with diverse applications .
Chemistry COX Enzyme Affinity: The introduction of nitrogen atoms into the isoindoline structure has been found to increase lipophilicity and affinity for amino acids of the COX enzyme, which is significant for pharmaceutical applications .
Chemistry Hydrogen Bonding Studies: The compound’s structure allows for the formation of intermolecular hydrogen bonds, which is an important aspect in crystallography and molecular interaction studies .
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione compounds have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain .
Result of Action
One study suggests that isoindoline-1,3-dione compounds can induce cell death in a dose- and time-dependent manner .
properties
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKYGFUCFYSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649365 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
125404-24-2 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

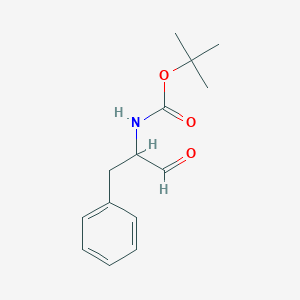
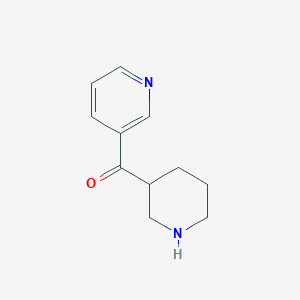

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)

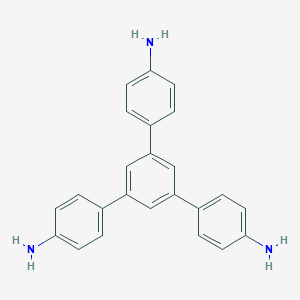

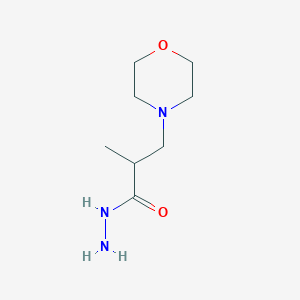
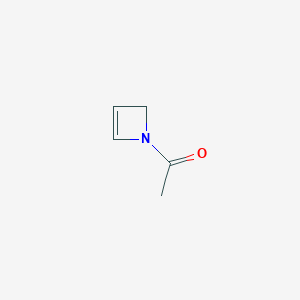
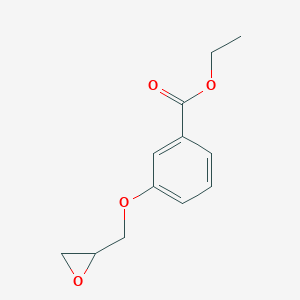

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)

